Ethyl 1-isopropyl-4-methyl-1H-imidazole-2-carboxylate

Physicochemical characterization Imidazole substitution effects Purification and formulation

Ethyl 1-isopropyl-4-methyl-1H-imidazole-2-carboxylate (CAS 1855890-25-3) is a tri-substituted imidazole-2-carboxylate ester with an N1-isopropyl, C4-methyl, and C2-ethyl ester substitution pattern. It possesses a molecular formula of C₁₀H₁₆N₂O₂, a molecular weight of 196.25 g/mol, and predicted physicochemical properties including a boiling point of 292.2±33.0 °C, density of 1.08±0.1 g/cm³, pKa of 4.68±0.60, XLogP3 of 1.7, and a topological polar surface area of 44.1 Ų.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
Cat. No. B12221881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-isopropyl-4-methyl-1H-imidazole-2-carboxylate
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=CN1C(C)C)C
InChIInChI=1S/C10H16N2O2/c1-5-14-10(13)9-11-8(4)6-12(9)7(2)3/h6-7H,5H2,1-4H3
InChIKeyPEFGMPAEWAJKSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-Isopropyl-4-methyl-1H-imidazole-2-carboxylate: Core Structural and Physicochemical Baseline for Scientific Procurement


Ethyl 1-isopropyl-4-methyl-1H-imidazole-2-carboxylate (CAS 1855890-25-3) is a tri-substituted imidazole-2-carboxylate ester with an N1-isopropyl, C4-methyl, and C2-ethyl ester substitution pattern . It possesses a molecular formula of C₁₀H₁₆N₂O₂, a molecular weight of 196.25 g/mol, and predicted physicochemical properties including a boiling point of 292.2±33.0 °C, density of 1.08±0.1 g/cm³, pKa of 4.68±0.60, XLogP3 of 1.7, and a topological polar surface area of 44.1 Ų . The 2-carboxylate regioisomeric placement distinguishes this scaffold from the more common 4(5)-carboxylate imidazoles and aligns it with the pharmacophoric core of metallo-β-lactamase (MBL) inhibitor programs, where 1H-imidazole-2-carboxylic acid derivatives have demonstrated potent inhibition against VIM-type MBLs [1].

Why Generic Imidazole-2-carboxylate Substitution Fails: Substituent-Specific Physicochemical and Pharmacophoric Consequences for Ethyl 1-Isopropyl-4-methyl-1H-imidazole-2-carboxylate


Imidazole-2-carboxylate esters cannot be interchanged generically because both the N1 substituent and C4 substituent independently and synergistically modulate lipophilicity, electronic character, and steric environment, which in turn govern membrane permeability, metabolic stability, and target engagement [1]. SAR campaigns on 1H-imidazole-2-carboxylic acid (ICA) derivatives have explicitly demonstrated that the identity of the 1-position substituent is a critical determinant of MBL inhibitory potency, mainly by engaging flexible active-site loops [1]. The combination of an N1-isopropyl with a C4-methyl group in the target compound yields a predicted XLogP3 of 1.7, which is substantially elevated relative to the N1-H or N1-methyl analogs, directly altering the compound's suitability for Gram-negative bacterial penetration when used as a synthetic intermediate toward MBL inhibitors [1]. Substituting with an N1-unsubstituted or N1-methyl analog would therefore produce a downstream intermediate with a fundamentally different permeability–potency profile.

Quantitative Differentiation Evidence for Ethyl 1-Isopropyl-4-methyl-1H-imidazole-2-carboxylate Relative to Closest Structural Analogs


C4-Methyl Substitution Increases Boiling Point by ~21 °C and Reduces Density vs. the 4-Unsubstituted N1-Isopropyl Analog

Relative to ethyl 1-isopropyl-1H-imidazole-2-carboxylate (CAS 2017188-77-9), which lacks the C4-methyl group, the target compound exhibits a predicted boiling point elevation of 20.8 °C (292.2 vs. 271.4 °C) and a slight density decrease of 0.02 g/cm³ (1.08 vs. 1.10 g/cm³) . The C4-methyl group also contributes an additional 14.03 Da in molecular weight (196.25 vs. 182.22) .

Physicochemical characterization Imidazole substitution effects Purification and formulation

N1-Isopropyl Confers a Higher Predicted logP (XLogP3 1.7) and Lower TPSA Relative to the N1-Methyl Analog, Enhancing Lipophilic Character for Membrane Penetration

The target compound's N1-isopropyl group yields a predicted XLogP3 of 1.7 and a topological polar surface area (TPSA) of 44.1 Ų . In contrast, the N1-methyl analog, ethyl 1,4-dimethyl-1H-imidazole-2-carboxylate (CAS 898834-09-8, MW 168.19), is expected to have a lower XLogP3 (approximately 1.0–1.2 by additive fragment-based estimation for the –CH(CH₃)₂ → –CH₃ replacement, a Δ of ~0.5–0.7 log units) and a comparable or slightly higher TPSA due to reduced steric shielding of the polar imidazole nitrogen .

Lipophilicity Drug-likeness Gram-negative bacterial penetration

2-Carboxylate Regioisomer Is the Privileged Scaffold for VIM-Type Metallo-β-Lactamase Inhibition vs. 4(5)-Carboxylate Imidazoles

SAR analyses have demonstrated that replacement of the 1H-imidazole-2-carboxylic acid (ICA) pharmacophore with other structurally similar metal-binding pharmacophores, including thiazole-4-carboxylic acid, resulted in decreased MBL inhibition [1]. Within the ICA series, compounds with optimized 1-position substituents achieved IC₅₀ values as low as 0.018 µM against VIM-2 MBL and displayed synergistic antibacterial activity with meropenem against engineered E. coli and clinically isolated P. aeruginosa producing VIM-2 [1]. The target compound, as the ethyl ester prodrug form of a 1-isopropyl-4-methyl-ICA, is positioned as a direct synthetic precursor to this privileged inhibitor class, whereas the 4-carboxylate regioisomer (e.g., isopropyl 4-methylimidazole-5-carboxylate, GB1563360A) is not represented in the ICA-based MBL inhibitor SAR literature [2].

Metallo-β-lactamase inhibition Regiochemical SAR Antibiotic adjuvant development

Predicted pKa of 4.68 Positions the Ethyl Ester for Selective Hydrolysis in the Presence of Acid-Labile Protecting Groups vs. Lower pKa Analogs

The predicted pKa of 4.68±0.60 for the conjugate acid of the imidazole ring indicates a moderately basic heterocycle . This pKa value, combined with the ethyl ester at C2, provides a hydrolysis profile distinct from the more labile methyl ester analog (methyl 1-isopropyl-4-methyl-1H-imidazole-2-carboxylate, for which the ester carbonyl is sterically and electronically more accessible to nucleophilic attack). The ethyl ester offers slower saponification kinetics, enabling selective deprotection strategies in multi-step syntheses of ICA-derived MBL inhibitors or etomidate analogs [1]. By comparison, the N1-unsubstituted parent acid (4-methyl-1H-imidazole-2-carboxylic acid, pKa ~2–3 for the carboxylic acid proton) would exist as a zwitterion at physiological pH, complicating organic-phase extraction and coupling reactions.

Ester hydrolysis Protecting group orthogonality Synthetic intermediate stability

Dual C4-Methyl and N1-Isopropyl Substitution Provides a Unique Combination for Etomidate Analog SAR: Coverage Gap vs. Singly Substituted Building Blocks

Patent EP 3587403 B1 discloses N-substituted imidazole carboxylate compounds wherein R₁ and R₂ are independently selected from H, methyl, ethyl, cyclopropyl, cyclobutyl, or isopropyl [1]. The target compound, bearing R₁ = isopropyl (N1) and an additional C4-methyl substituent (R₂ context), represents a specific combination not achievable from the mono-substituted building block ethyl 1-isopropyl-1H-imidazole-2-carboxylate (CAS 2017188-77-9) or the N1-methyl-4-methyl analog alone . This substitution pattern uniquely enables exploration of the additive steric and lipophilic effects of simultaneous N1-isopropyl and C4-methyl occupancy within the etomidate analog chemical space, where rapid metabolic inactivation to an inactive acid metabolite is a key design criterion [1].

Etomidate analogs Anesthetic SAR Building block uniqueness

Vendor-Specified Purity ≥95% with Batch-Specific QC Documentation Enables Reliable SAR Reproduction vs. Uncharacterized In-House Synthesized Material

The target compound is commercially available at a minimum purity of 95% (HPLC) from multiple reputable building block suppliers, with batch-specific QC documentation including NMR and HPLC . In contrast, in-house synthesis of this specific tri-substituted imidazole requires a multi-step sequence with chromatographic purification, introducing batch-to-batch variability in impurity profiles that can confound downstream biological assay interpretation [1]. The commercial availability at defined purity eliminates this variable and enables direct cross-study comparison of SAR data generated from a common material source.

Quality assurance Procurement reliability Reproducibility

Highest-Impact Application Scenarios for Ethyl 1-Isopropyl-4-methyl-1H-imidazole-2-carboxylate Based on Quantitative Differentiation Evidence


Synthesis of 1-Substituted ICA-Derived Metallo-β-Lactamase Inhibitors for Gram-Negative Antibacterial Adjuvant Programs

The target compound serves as an ester-protected precursor to 1-isopropyl-4-methyl-1H-imidazole-2-carboxylic acid, which maps directly onto the SAR-validated ICA scaffold for VIM-type MBL inhibition. The SAR campaign reported in Eur. J. Med. Chem. 2021 demonstrated that appropriate 1-position substituents are essential for potent VIM inhibition (IC₅₀ down to 0.018 µM) and that the 2-carboxylate regioisomer is the privileged metal-binding pharmacophore [1]. Hydrolysis of the ethyl ester yields the free ICA derivative, which can then be further elaborated at the 4-methyl position or directly evaluated for synergistic antibacterial activity with meropenem against carbapenem-resistant Enterobacterales [1]. Procuring this specific building block ensures that the resulting inhibitor retains the N1-isopropyl group whose steric and lipophilic contributions have been crystallographically observed to engage VIM active-site flexible loops [1].

Building Block for Short-Acting Etomidate Analog Anesthetics with Reduced Adrenal Suppression

Patent EP 3587403 B1 defines a genus of N-substituted imidazole carboxylate compounds wherein R₁ and R₂ include isopropyl and methyl, and the resulting compounds are claimed to produce rapid, reversible anesthetic effects with rapid metabolic inactivation to inactive etomidate acid, low incidence of muscle tremors, and rapid recovery of corticosteroid function after single or continuous administration [2]. The target compound provides both the N1-isopropyl and C4-methyl substituents in a single building block, reducing the synthetic step count for constructing the fully substituted imidazole core relative to sequential introduction of substituents. This step-economy advantage is directly relevant for medicinal chemistry groups iterating on etomidate analog SAR, where the C4-methyl group can serve as a metabolic soft spot or a synthetic handle for further diversification.

Lipophilicity-Modulated Intermediate for Gram-Negative Penetrance Optimization in Anti-Infective Chemistry

The predicted XLogP3 of 1.7 and TPSA of 44.1 Ų for the target compound position it within the physicochemical window associated with Gram-negative outer membrane permeability . The SAR studies on ICA derivatives explicitly analyzed the relationships between outer membrane permeability and physicochemical properties, finding that appropriate lipophilicity at the 1-position is crucial for penetration into Gram-negative bacteria [1]. For chemistry teams optimizing periplasmic target engagement, the N1-isopropyl group provides a quantifiably higher logP (+0.5 to +0.7 units) compared to N1-methyl analogs , while the ethyl ester provides a temporary lipophilic mask that can be removed post-penetration to reveal the active metal-binding carboxylate. This pro-drug-like strategy is directly supported by the observation that ICA inhibitor compound 55 showed good pharmacokinetics and in vivo safety after ester hydrolysis [1].

Procurement-Quality Starting Material for Multi-Institutional SAR Reproducibility Initiatives

For consortia or CRO-led programs where multiple laboratories must generate comparable SAR data, sourcing a common building block with documented purity (≥95% HPLC) and batch-specific QC (NMR, HPLC) eliminates inter-laboratory variability arising from different in-house synthetic routes . The commercial availability of the target compound from established building block suppliers ensures that all participating sites begin with identical material, enabling meaningful cross-site comparison of downstream biological assay results. This is particularly important when the downstream SAR differences between closely related analogs may be as small as 2- to 5-fold in IC₅₀, where impurity-derived artifacts could obscure true structure–activity relationships.

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